methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate
Description
Properties
IUPAC Name |
methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-5-7-12(8-6-9)16-11(3)15-17(14(16)19)10(2)13(18)20-4/h5-8,10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWOQSPWTNEYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)C(C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate (CAS No. 860785-01-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H12N4O
- Molecular Weight : 228.25 g/mol
- Structural Characteristics : The compound features a triazole ring which is known for its diverse biological activities, including antifungal and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl and triazole rings significantly influence cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 1.61 ± 0.92 | Induction of apoptosis |
| Compound B | MCF7 | 1.98 ± 1.22 | Inhibition of cell proliferation |
| Methyl Propanoate | HT29 | TBD | Potentially through apoptosis and cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various bacterial strains, making them candidates for further development in antimicrobial therapies.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
The biological activity of methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-y]propanoate can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors. For example, they can inhibit cytochrome P450 enzymes involved in steroid biosynthesis.
- Induction of Apoptosis : Many studies suggest that triazoles can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase.
Scientific Research Applications
Herbicidal Properties
One of the primary applications of this compound is in the field of agriculture as a herbicide. The compound exhibits potent herbicidal activity against a variety of weeds, making it valuable for crop protection. It functions by inhibiting specific biochemical pathways in plants that are critical for growth and development.
Case Study: Thiencarbazone-Methyl
Thiencarbazone-methyl, a related compound derived from similar triazole structures, has been shown to have excellent herbicidal properties. Research indicates that these triazole derivatives can effectively control broadleaf weeds and grasses in various crops such as wheat and maize. The efficacy of these compounds is attributed to their ability to disrupt photosynthesis and inhibit cell division in target plants .
Development of New Formulations
Recent studies have focused on developing new formulations that enhance the stability and effectiveness of methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate. For instance, encapsulation techniques using biodegradable polymers have been explored to improve the compound's release profile and reduce environmental impact.
Antifungal Activity
The triazole moiety in this compound has been associated with antifungal properties. Triazoles are known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi.
Case Study: Antifungal Efficacy
In vitro studies have demonstrated that compounds with similar structures exhibit significant antifungal activity against various pathogens including Candida spp. and Aspergillus spp. This makes them suitable candidates for the development of new antifungal agents .
Drug Development
The structural characteristics of this compound allow for modifications that can lead to enhanced pharmacological profiles. Researchers are investigating derivatives that could potentially act as anti-inflammatory or anticancer agents by targeting specific cellular pathways.
Synthesis of Functional Polymers
This compound can be utilized as a monomer in the synthesis of functional polymers. These polymers can possess unique properties such as improved thermal stability and mechanical strength.
Research Findings: Polymerization Techniques
Recent advancements in polymer chemistry have explored using this compound in radical polymerization processes to create novel materials with tailored properties for applications in coatings and adhesives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-[3-Methyl-4-(4-Methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Structural Differences: The ethyl ester variant (CAS: 860785-39-3) replaces the methyl propanoate group with an ethyl acetate moiety, shortening the ester chain.
- Molecular Formula : C₁₄H₁₇N₃O₃ (molar mass 275.3 g/mol) vs. the target compound’s likely formula (C₁₅H₁₉N₃O₃).
Methyl 3-[3-(3-Methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate (2a)
- Structural Differences : Features a sulfanylidene (C=S) group instead of the oxo (C=O) group and a 3-methylphenyl substituent.
- Physical Properties : Higher melting point (125–126°C) due to stronger intermolecular interactions from the thione group .
- Synthesis : Prepared via sodium methylate-mediated reaction with methyl acrylate, yielding 86% .
Ethyl [3-Methyl-4-(2-Morpholine-4-ylethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (3)
- Structural Differences : Incorporates a morpholine-ethyl substituent, introducing basicity and water solubility.
3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
- Structural Differences : Contains a methylthio group and 3,4,5-trimethoxyphenyl substituent.
- Synthesis : Utilizes InCl₃ as a catalyst, enabling efficient S-alkylation .
Comparative Data Table
*Estimated based on structural similarity.
Q & A
Q. What are the critical parameters for optimizing the synthesis of methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate?
- Methodological Answer : Synthesis optimization requires precise control over:
- Temperature : Elevated temperatures (80–120°C) often improve cyclization efficiency in triazole derivatives but must avoid decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate stability during heterocycle formation .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate ring closure, while palladium catalysts may aid in coupling reactions for substituted analogs .
- Reaction time : Stepwise monitoring via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) ensures completion without over-reaction .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the 1,2,4-triazole core geometry, as demonstrated in analogous triazolone derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methylphenyl groups at δ 2.3–2.5 ppm for CH₃) and confirms regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting byproducts in multi-step syntheses .
Q. How can researchers assess purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC with UV detection : Use C18 columns and acetonitrile/water gradients to quantify impurities (<0.5% threshold) .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via FTIR for carbonyl (C=O) band shifts at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT calculations : Model transition states for triazole ring-opening reactions, focusing on electron-withdrawing substituents (e.g., 4-methylphenyl) that stabilize intermediates .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity assays .
- Solvent effect simulations : COSMO-RS models predict solubility and reaction yields in non-polar solvents .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Dose-response normalization : Express IC₅₀ values relative to internal standards (e.g., tamoxifen for cytotoxicity) to enable cross-study comparisons .
Q. How can researchers address analytical challenges in detecting trace impurities?
- Methodological Answer :
- SPE (Solid-Phase Extraction) : Pre-concentrate samples using C18 cartridges to enhance sensitivity for low-abundance impurities .
- GC-MS with derivatization : Silylate hydroxyl or amine byproducts to improve volatility and detection limits (e.g., BSTFA derivatization) .
Q. What experimental designs validate proposed reaction mechanisms for triazole formation?
- Methodological Answer :
- Isotopic labeling : Incorporate ¹⁵N into hydrazine precursors to track nitrogen incorporation into the triazole ring .
- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy to distinguish between concerted vs. stepwise cyclization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
